Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid. This intermediate then undergoes cyclization with methyl chloroformate to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Hydrolysis: 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
- Methyl 4-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
- Methyl 4-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Uniqueness
Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and potential applications. The chlorine atom can participate in various chemical reactions, making this compound versatile for different synthetic and research purposes.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGIQYJLSPZVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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